

Valnivudine HCl: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fv-100*

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This document provides a comprehensive technical overview of Valnivudine hydrochloride (HCl), a promising antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections. The information is intended for researchers, scientists, and professionals involved in drug development and virology.

Chemical Identity and Properties

Valnivudine, also known as **FV-100**, is a nucleoside analogue prodrug. Its hydrochloride salt is the form used in clinical development.

Table 1: Chemical Properties of Valnivudine and Valnivudine HCl

Property	Valnivudine (Free Base)	Valnivudine HCl
IUPAC Name	((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate[1]	((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate hydrochloride
Synonyms	FV-100, FV100	FV-100 hydrochloride
Molecular Formula	C27H35N3O6[2][3]	C27H36ClN3O6[4]
Molecular Weight	497.59 g/mol [1]	534.05 g/mol [5][6]
CAS Number	956483-02-6[1]	956483-03-7[5][6]
Appearance	-	White to off-white solid[4][5]

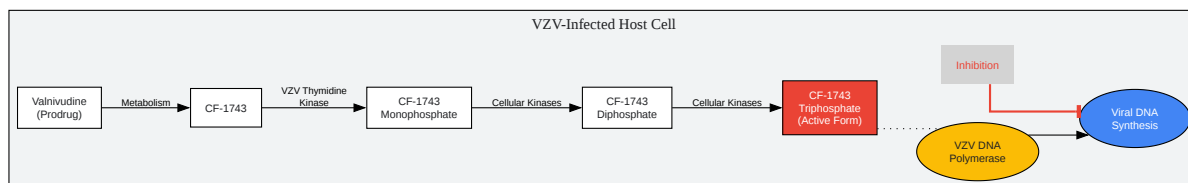
Mechanism of Action

Valnivudine is an orally bioavailable prodrug of its active form, CF-1743.[5][7] The antiviral activity of Valnivudine is dependent on its conversion to CF-1743 and subsequent phosphorylation within VZV-infected cells.

The proposed mechanism of action is as follows:

- **Uptake and Conversion:** After oral administration, Valnivudine is absorbed and metabolized to CF-1743.
- **Selective Phosphorylation:** In VZV-infected cells, the viral thymidine kinase (TK) specifically recognizes and phosphorylates CF-1743.[5] This is a critical step that ensures the drug is activated primarily in infected cells, minimizing toxicity to uninfected host cells. The VZV TK catalyzes the formation of CF-1743 monophosphate.[5]
- **Further Phosphorylation:** Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, CF-1743 triphosphate.[5]
- **Inhibition of Viral DNA Polymerase:** CF-1743 triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It gets incorporated into the growing viral DNA chain, leading to

chain termination and halting viral replication.[5]



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Fig. 1: Activation pathway of Valnivadine in a VZV-infected cell.

Antiviral Activity

The active metabolite of Valnivadine, CF-1743, has demonstrated potent and selective activity against various strains of Varicella-Zoster Virus.

Table 2: In Vitro Antiviral Activity of CF-1743 against VZV Strains

VZV Strain	EC50 (nM)	Reference
OKA	0.3	[2]
YS	0.1	[2]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Pharmacokinetics

Clinical trials have been conducted to evaluate the pharmacokinetic profile of Valnivadine. A Phase 1 study (NCT02322957) investigated the pharmacokinetics of **FV-100** with and without ritonavir in healthy volunteers.[1][4] A Phase 2 study (NCT00900783) compared **FV-100** with

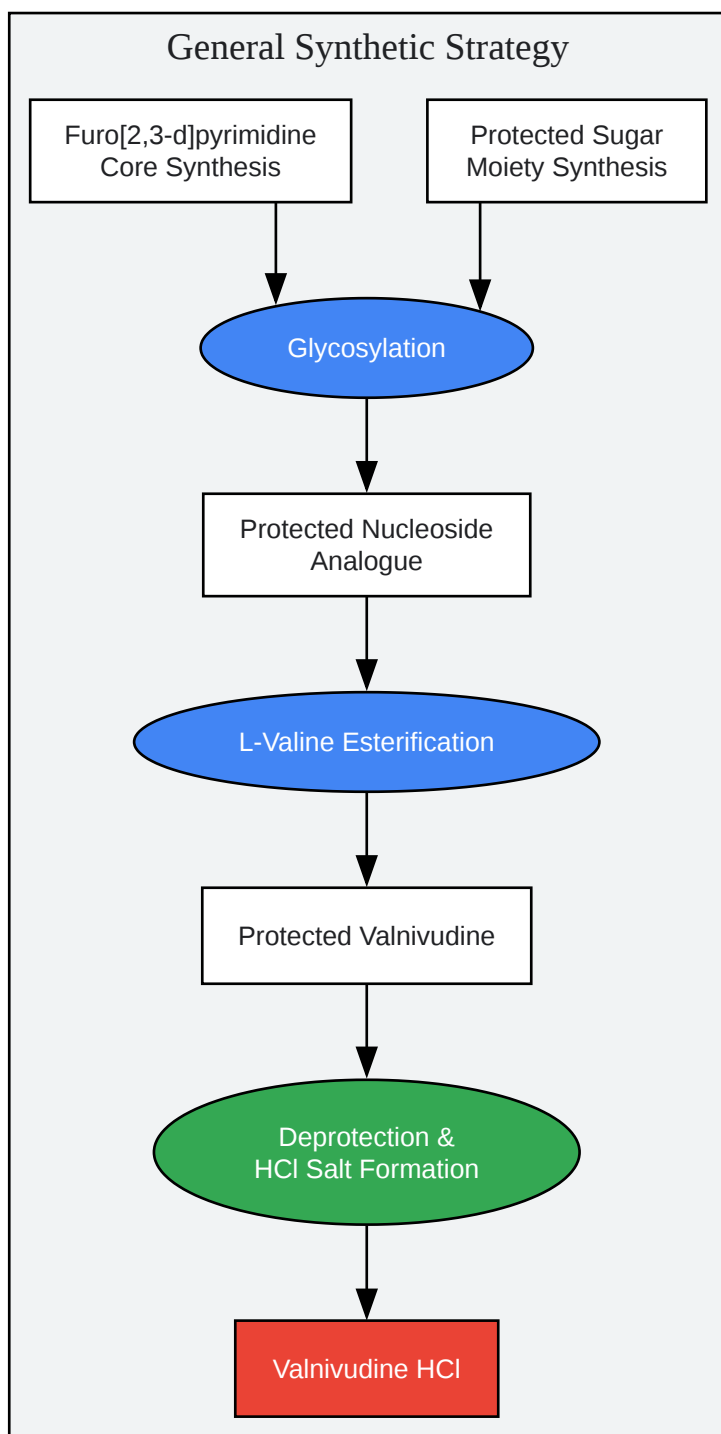
valacyclovir in patients with herpes zoster.^[1] As a prodrug, Valnivadine exhibits enhanced oral bioavailability compared to its active metabolite, CF-1743.

Specific quantitative data from these trials are not publicly available in a structured format at this time.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Valnivadine HCl is not publicly available in peer-reviewed literature. However, the synthesis of similar nucleoside analogues generally involves the following key steps:

- **Synthesis of the heterocyclic base:** Preparation of the furo[2,3-d]pyrimidine core.
- **Glycosylation:** Coupling of the heterocyclic base with a protected sugar moiety (a derivative of tetrahydrofuran).
- **Esterification:** Attachment of the L-valine ester to the sugar moiety. This step is crucial for improving the oral bioavailability of the nucleoside analogue.
- **Deprotection and Salt Formation:** Removal of any protecting groups and formation of the hydrochloride salt to enhance stability and solubility.



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Fig. 2: Generalized workflow for the synthesis of Valnivudine HCl.

Clinical Development

Valnivadine HCl has undergone clinical evaluation for the treatment of herpes zoster (shingles). A Phase 3 clinical trial (NCT02412917) was initiated to compare the efficacy of **FV-100** with valacyclovir for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-associated pain.[1]

Conclusion

Valnivadine HCl is a potent and selective antiviral agent with a well-defined mechanism of action against the Varicella-Zoster Virus. Its development as a prodrug enhances its oral bioavailability, making it a promising candidate for the treatment of shingles and its complications. Further research and public dissemination of clinical trial data will be crucial in fully establishing its therapeutic potential.

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